(2-Methylquinolin-8-yl) 2-fluorobenzoate (2-Methylquinolin-8-yl) 2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 333311-40-3
VCID: VC21447309
InChI: InChI=1S/C17H12FNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3
SMILES: CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3F)C=C1
Molecular Formula: C17H12FNO2
Molecular Weight: 281.28g/mol

(2-Methylquinolin-8-yl) 2-fluorobenzoate

CAS No.: 333311-40-3

Cat. No.: VC21447309

Molecular Formula: C17H12FNO2

Molecular Weight: 281.28g/mol

* For research use only. Not for human or veterinary use.

(2-Methylquinolin-8-yl) 2-fluorobenzoate - 333311-40-3

Specification

CAS No. 333311-40-3
Molecular Formula C17H12FNO2
Molecular Weight 281.28g/mol
IUPAC Name (2-methylquinolin-8-yl) 2-fluorobenzoate
Standard InChI InChI=1S/C17H12FNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3
Standard InChI Key RGSXHKZAKJICHD-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3F)C=C1
Canonical SMILES CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3F)C=C1

Introduction

Chemical Structure and Composition

(2-Methylquinolin-8-yl) 2-fluorobenzoate is a quinoline derivative ester formed from the reaction between 2-methylquinolin-8-ol (also known as 8-hydroxyquinaldine) and 2-fluorobenzoyl chloride. The compound contains three key structural components: a 2-methylquinoline core, a linking ester bond, and a 2-fluorobenzoate moiety.

Structural Components

The molecular structure consists of a 2-methylquinolin-8-yl group connected to a 2-fluorobenzoate through an ester linkage. The 2-methylquinoline portion contains a methyl group at position 2 of the quinoline ring system, while the benzoate portion features a fluorine atom at the ortho position. This arrangement is similar to related compounds such as (5-chloroquinolin-8-yl)-2-fluorobenzoate, with the key difference being the replacement of the 5-chloro substituent with a 2-methyl group .

Physical and Chemical Properties

Based on the properties of similar quinoline derivatives, the following physical and chemical characteristics can be anticipated for (2-Methylquinolin-8-yl) 2-fluorobenzoate:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₇H₁₂FNO₂Based on chemical structure
Molecular Weight281.28 g/molCalculated from atomic weights
Physical AppearanceLight yellow solidSimilar to related compounds
Melting Point90-100°CEstimated from similar compounds
SolubilitySoluble in dichloromethane, acetone; limited solubility in waterTypical of similar esters
Density~1.2-1.3 g/cm³Based on related quinoline compounds

The presence of the 2-methyl group on the quinoline ring differentiates this compound from (5-chloroquinolin-8-yl)-2-fluorobenzoate, likely resulting in slightly altered physical properties. For comparison, 2-methylquinolin-8-ol (a precursor) has a melting point of 71-73°C and a density of approximately 1.2 g/cm³ .

Synthesis Methods

Proposed Synthetic Route

Based on the synthesis of similar compounds, (2-Methylquinolin-8-yl) 2-fluorobenzoate could be prepared through a nucleophilic acyl substitution reaction between 2-fluorobenzoyl chloride and 2-methylquinolin-8-ol in the presence of a base such as triethylamine. This synthetic approach is analogous to that reported for (5-chloroquinolin-8-yl)-2-fluorobenzoate .

The expected reaction scheme would involve:

  • Dissolution of 2-methylquinolin-8-ol in dichloromethane

  • Addition of triethylamine as a base

  • Dropwise addition of 2-fluorobenzoyl chloride

  • Room temperature stirring for approximately 1 hour

  • Purification by column chromatography using dichloromethane as eluent

Reaction Conditions and Yield

For the analogous compound (5-chloroquinolin-8-yl)-2-fluorobenzoate, the reaction proceeds at room temperature in dichloromethane with triethylamine as the base, yielding 92% of the product after purification . Similar conditions and yields would be expected for (2-Methylquinolin-8-yl) 2-fluorobenzoate, with the reaction likely complete within 1-2 hours based on thin-layer chromatography monitoring.

Reaction ParameterRecommended Condition
SolventDichloromethane
BaseTriethylamine (1.2 equivalents)
TemperatureRoom temperature (20-25°C)
Reaction TimeApproximately 1 hour
Purification MethodColumn chromatography (silica gel, dichloromethane)
Expected Yield85-95%

Spectroscopic Characterization

FTIR Spectroscopy

Based on the spectroscopic data for related compounds, the FTIR spectrum of (2-Methylquinolin-8-yl) 2-fluorobenzoate would likely show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Assignment
C=O (ester)1740-1745Carbonyl stretching
C-O (ester)1210-1220 and 1060-1070Ester C-O stretching
Aromatic C-H3060-3080Aromatic C-H stretching
C-F1050-1150C-F stretching
C=N (quinoline)1580-1600Quinoline ring vibration
CH₃2920-2960Methyl group C-H stretching

The characteristic ester carbonyl absorption would be particularly diagnostic, expected around 1740 cm⁻¹ based on the analogous (5-chloroquinolin-8-yl)-2-fluorobenzoate .

¹H NMR Spectrum

The expected ¹H NMR spectrum in CDCl₃ would show distinctive signals for the aromatic protons of both the quinoline and benzoyl moieties, as well as the methyl group at position 2 of the quinoline ring:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Quinoline aromatic protons7.20-8.90Complex multiplets5H
Fluorobenzoyl aromatic protons7.20-8.40Complex multiplets4H
CH₃ at position 22.70-2.80Singlet3H

The methyl group signal around 2.7-2.8 ppm would be a particularly distinctive feature compared to the (5-chloroquinolin-8-yl)-2-fluorobenzoate spectrum .

¹³C NMR Spectrum

The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule, with the carbonyl carbon of the ester functionality appearing around 162-163 ppm. The methyl carbon would appear upfield around 25 ppm:

Carbon TypeExpected Chemical Shift (ppm)
Ester C=O162-163
Aromatic =CH115-140
Quaternary aromatic carbons120-160
C-F155-165 (d, JC-F = 240-250 Hz)
CH₃24-26

The carbon connected to fluorine would show characteristic splitting due to C-F coupling .

Mass Spectrometry

The mass spectrum would likely show:

  • Molecular ion peak at m/z 281 [M]⁺

  • Fragment corresponding to the loss of the fluorobenzoyl group

  • Base peak potentially representing the 2-fluorobenzoyl fragment (m/z 123) similar to what is observed for related compounds

Crystal Structure and Intermolecular Interactions

Intermolecular Interactions

The crystal packing would be influenced by several types of intermolecular interactions:

Interaction TypeExpected Distance (Å)Contributing Atoms
C-H···F hydrogen bonding2.5-2.7Aromatic C-H and F atom
π-π stacking3.3-3.8Between quinoline rings
C-H···O contacts2.4-2.7Between aromatic C-H and carbonyl O

Unlike (5-chloroquinolin-8-yl)-2-fluorobenzoate, the absence of a chlorine atom would preclude the formation of Cl···F halogen bonds. Instead, the methyl group at position 2 might participate in C-H···π interactions, potentially altering the crystal packing compared to the chloro-substituted analogue .

Structural Comparison with Related Compounds

The structural features of (2-Methylquinolin-8-yl) 2-fluorobenzoate can be compared with related compounds to understand its unique properties:

CompoundKey Structural FeatureDistinguishing Property
(2-Methylquinolin-8-yl) 2-fluorobenzoate2-methyl group on quinoline, ortho-fluorine on benzoateExpected lower melting point than chloro analogue
(5-Chloroquinolin-8-yl)-2-fluorobenzoate5-chloro group on quinoline, ortho-fluorine on benzoateForms Cl···F halogen bonds in crystal structure
4-(diphenylphosphoryl)-2-methylquinolin-8-yl benzoateContains phosphoryl group, 2-methyl group on quinolineHigher melting point (88-89°C)
2-Methylquinolin-8-ol (precursor)Free hydroxyl group, 2-methyl group on quinolineMelting point 71-73°C

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